Hal-HS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hal-HS ist ein sterisch gehinderter Amin-Lichtstabilisator (HALS), der eine Amin-Funktionsgruppe enthält. Diese Verbindungen sind typischerweise Derivate von Tetramethylpiperidin und werden hauptsächlich verwendet, um Polymere vor den Auswirkungen der Photooxidation zu schützen . This compound ist bekannt für seine hohe Effizienz und Langlebigkeit bei der Stabilisierung von Polymeren, indem es kontinuierlich und zyklisch freie Radikale entfernt, die durch Photooxidation erzeugt werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Hal-HS umfasst typischerweise die Reaktion von Tetramethylpiperidin-Derivaten mit verschiedenen Reagenzien, um die Amin-Funktionsgruppe einzuführen. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und die Verwendung von Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound unter Verwendung von großtechnischen chemischen Reaktoren hergestellt, bei denen die Reaktionsbedingungen für maximale Ausbeute und Reinheit optimiert werden. Das Verfahren beinhaltet die Verwendung von hochreinen Ausgangsmaterialien und fortschrittlichen Reinigungstechniken, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht .

Analyse Chemischer Reaktionen

Reaktionstypen

Hal-HS durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Peroxide und Reduktionsmittel wie Hydride. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart von Katalysatoren durchgeführt, um die Reaktionsgeschwindigkeiten zu erhöhen .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen Aminoxylradikale und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Stabilisator in der Polymerchemie verwendet, um den Abbau durch Photooxidation zu verhindern.

Medizin: Erforscht wegen seiner antioxidativen Eigenschaften und potenziellen therapeutischen Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung des Polymerabbaus durch kontinuierliche und zyklische Entfernung von freien Radikalen, die durch Photooxidation erzeugt werden . Die molekularen Ziele umfassen Polymerperoxyradikale und Alkylpolymerradikale, die durch this compound neutralisiert werden, um eine weitere radikale Oxidation zu verhindern .

Wissenschaftliche Forschungsanwendungen

Hal-HS has a wide range of scientific research applications, including:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation due to photo-oxidation.

Biology: Investigated for its potential use in protecting biological samples from oxidative damage.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Widely used in the plastics industry to enhance the durability and lifespan of polymer products.

Wirkmechanismus

The mechanism of action of Hal-HS involves the inhibition of polymer degradation by continuously and cyclically removing free radicals produced by photo-oxidation . The molecular targets include polymer peroxy radicals and alkyl polymer radicals, which are neutralized by this compound to prevent further radical oxidation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen wie Hal-HS gehören andere sterisch gehinderte Amin-Lichtstabilisatoren wie:

- Bis(2,2,6,6-Tetramethyl-4-piperidyl)sebacat

- Poly(2,2,6,6-Tetramethyl-4-piperidyl)succinat

- Poly(2,2,6,6-Tetramethyl-4-piperidyl)adipat

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Effizienz und Langlebigkeit bei der Stabilisierung von Polymeren. Im Gegensatz zu anderen Stabilisatoren absorbiert this compound keine UV-Strahlung, sondern wirkt stattdessen durch die Entfernung freier Radikale, was es sehr effektiv bei der Verhinderung von Photooxidation macht . Zusätzlich unterscheidet es sich von anderen Stabilisatoren, die während der Reaktion verbraucht werden, durch seine Fähigkeit, während des Stabilisierungsprozesses regeneriert zu werden .

Eigenschaften

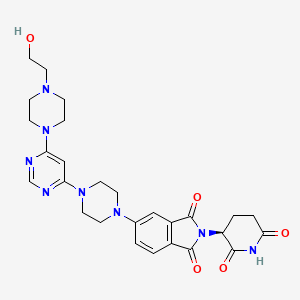

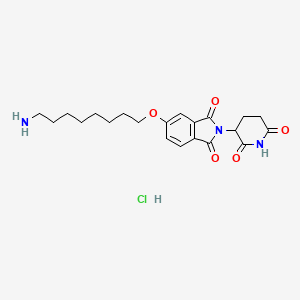

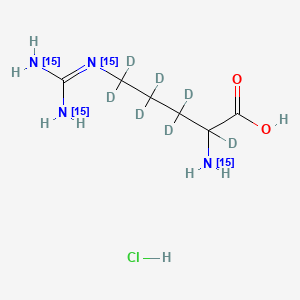

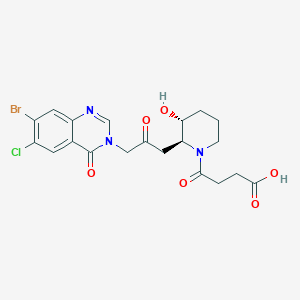

Molekularformel |

C20H21BrClN3O6 |

|---|---|

Molekulargewicht |

514.8 g/mol |

IUPAC-Name |

4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H21BrClN3O6/c21-13-8-15-12(7-14(13)22)20(31)24(10-23-15)9-11(26)6-16-17(27)2-1-5-25(16)18(28)3-4-19(29)30/h7-8,10,16-17,27H,1-6,9H2,(H,29,30)/t16-,17+/m0/s1 |

InChI-Schlüssel |

ZINPRJUDHNTVPP-DLBZAZTESA-N |

Isomerische SMILES |

C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Kanonische SMILES |

C1CC(C(N(C1)C(=O)CCC(=O)O)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)

![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)